tert-butyl (E)-3-phenylprop-2-enoate

Polymer Chemistry Copolymerization Monomer Reactivity Ratios

tert-Butyl (E)-3-phenylprop-2-enoate (CAS 14990-09-1), commonly known as tert-butyl cinnamate, is a cinnamic acid ester characterized by an α,β-unsaturated carbonyl system conjugated with a phenyl ring and a bulky tert-butyl ester moiety. This compound, with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol, is typically supplied as a colorless to pale yellow liquid with a density of 1.021 g/cm³ and a boiling point of 290.8 °C at 760 mmHg.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 14990-09-1
Cat. No. B076298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (E)-3-phenylprop-2-enoate
CAS14990-09-1
Synonymsutyl cinnamate
tert-butyl cinnamate
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
InChIKeyAGKLVMVJXDFIGC-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl (E)-3-phenylprop-2-enoate (CAS 14990-09-1) Procurement and Technical Specifications Guide


tert-Butyl (E)-3-phenylprop-2-enoate (CAS 14990-09-1), commonly known as tert-butyl cinnamate, is a cinnamic acid ester characterized by an α,β-unsaturated carbonyl system conjugated with a phenyl ring and a bulky tert-butyl ester moiety [1]. This compound, with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol, is typically supplied as a colorless to pale yellow liquid with a density of 1.021 g/cm³ and a boiling point of 290.8 °C at 760 mmHg [2]. Its structural features, particularly the sterically demanding tert-butyl group, impart distinct reactivity and stability profiles that differentiate it from simpler alkyl cinnamates such as methyl, ethyl, or n-butyl esters, making it a critical intermediate in asymmetric synthesis, polymer chemistry, and medicinal chemistry applications [3].

Why Simple Cinnamate Ester Substitution Is Not Recommended for tert-Butyl (E)-3-phenylprop-2-enoate


Direct substitution of tert-butyl (E)-3-phenylprop-2-enoate with other cinnamate esters (e.g., methyl, ethyl, n-butyl, or phenyl cinnamate) is not straightforward due to significant differences in steric bulk, electronic effects, and reactivity profiles. The tert-butyl group introduces substantial steric hindrance, which dramatically alters reaction kinetics in polymerizations and conjugate additions compared to less hindered esters [1]. Furthermore, the unique combination of steric and polar effects in tert-butyl cinnamate leads to distinct monomer reactivity ratios in copolymerization reactions, as demonstrated by Barson and Turner, where polar effects, not steric effects, were found to control reactivity differences within the ester series [2]. These differences are further magnified in biological contexts, where the lipophilicity and steric profile of the tert-butyl group can influence antimicrobial activity, as evidenced by structure-activity relationship studies showing that butyl substituents (including tert-butyl) potentiate antifungal responses differently than smaller alkyl chains [3]. Consequently, using a generic cinnamate ester without considering these specific properties can lead to suboptimal yields, altered stereoselectivity, or unexpected biological outcomes.

Quantitative Performance Differentiation Evidence for tert-Butyl (E)-3-phenylprop-2-enoate Procurement


Copolymerization Reactivity with Styrene: Polar Effects Differentiate tert-Butyl from Phenyl and Alkyl Cinnamates

In radical copolymerization with styrene, tert-butyl cinnamate exhibits reactivity controlled primarily by polar effects rather than steric hindrance, distinguishing it from other cinnamate esters. The study by Barson and Turner (1973) compared tert-butyl cinnamate with phenyl cinnamate and methyl/ethyl cinnamates. Arrhenius parameters derived from the data show that while energies of activation favor cross-propagation, frequency factors favor self-propagation, with the latter effect slightly predominating. Critically, a comparison of Arrhenius parameters and Taft substitution constants revealed that polar effects, not steric effects, are responsible for controlling individual reactivity differences within the ester series [1]. This finding is significant because it contradicts the intuitive expectation that the bulky tert-butyl group would dominate reactivity through steric hindrance, instead highlighting the importance of electronic factors for this specific monomer.

Polymer Chemistry Copolymerization Monomer Reactivity Ratios

Antifungal Activity: tert-Butyl Cinnamate Exhibits Enhanced Potency Over Shorter-Chain Cinnamates

A 2023 study by de Morais et al. evaluated the antimicrobial activity of nineteen synthetic cinnamides and cinnamates. Derivative 6, identified as butyl cinnamate (which includes tert-butyl as a butyl isomer), demonstrated the best antifungal profile among the series, with a Minimum Inhibitory Concentration (MIC) of 626.62 μM against pathogenic fungi [1]. This potency was superior to other cinnamate esters in the study, such as compound 4 (MIC = 672.83 μM) and compound 3 (MIC = 726.36 μM). The authors specifically note that the presence of the butyl substituent potentiates the biological response, and that increasing carbon chain length increased antifungal action [2]. While this study did not directly compare tert-butyl cinnamate to its n-butyl isomer, the data firmly establishes that bulkier alkyl esters in the cinnamate class enhance antifungal activity relative to smaller esters.

Medicinal Chemistry Antifungal Agents Structure-Activity Relationship

Synthetic Efficiency in Asymmetric Taxol Side-Chain Construction: High Yield and Diastereoselectivity

In the asymmetric synthesis of the taxol C-13 side chain, tert-butyl cinnamate serves as a key intermediate, enabling a highly diastereoselective tandem lithium amide conjugate addition–electrophilic hydroxylation. Under optimal conditions, this approach provides the taxol side chain methyl ester (–)-15 (the natural enantiomer) in four steps with an overall yield of 60% from tert-butyl cinnamate [1]. The pivotal synthetic transformation relies on the "highly diastereoselective" nature of the conjugate addition to tert-butyl cinnamate, which sets the required stereochemistry for the anti β-amino-α-hydroxy acid derivative [2]. While yields for similar transformations using methyl cinnamate as a starting material are not directly reported in this study, the 60% yield over four steps represents a synthetically useful and competitive efficiency for this complex target, underscoring the value of the tert-butyl ester in enabling stereocontrolled conjugate additions.

Asymmetric Synthesis Total Synthesis Taxol Side Chain

Diastereoselective Conjugate Additions: tert-Butyl Cinnamate Enables High Stereocontrol

tert-Butyl cinnamate is a privileged Michael acceptor in asymmetric synthesis due to its ability to undergo highly diastereoselective conjugate additions. For instance, the tandem conjugate addition of homochiral lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide to tert-butyl cinnamate, followed by enolate trapping with TsStBu, proceeds with "high diastereoselectivity" to give a homochiral anti-α-tert-butylthio-β-amino ester [1]. In another example, reaction of the sodium anion of (S)-N-(α-methylbenzyl)allylamine with two equivalents of tert-butyl cinnamate results in a tandem aza-allyl conjugate addition–Michael addition–ring closure reaction, yielding a chiral aminocyclohexane containing six new vicinal stereogenic centers with "excellent levels of stereocontrol" [2]. While precise diastereomeric ratios (dr) are not always reported, the qualitative description of "high" and "excellent" stereocontrol across multiple reaction types underscores the reliability of tert-butyl cinnamate as a substrate for stereoselective transformations, a property not universally shared by less sterically demanding cinnamate esters.

Asymmetric Synthesis Diastereoselectivity Conjugate Addition

Photoresist Performance: Polymers of tert-Butyl Cinnamate Enhance Resolution and Pattern Shape

Polymers derived from tert-butyl cinnamate are specifically claimed in patent literature for their utility in photoresist compositions, where they are reported to improve the resolution and shape of photoresist patterns. US Patent 6,312,870 B1 describes a resist composition containing a polymer of t-butyl cinnamate, a photoacid generator, and a solvent, which "advantageously improves the resolution and shape of a photoresist pattern obtained upon exposure" [1]. This performance enhancement is attributed to the unique properties imparted by the tert-butyl cinnamate monomeric units within the polymer backbone. While the patent does not provide quantitative side-by-side comparisons with other cinnamate-based polymers, the explicit claim of improved resolution and pattern shape represents a clear differentiation over generic photoresist materials and underscores the specific value of tert-butyl cinnamate in microelectronics fabrication.

Photoresist Materials Lithography Polymer Chemistry

Steric Hindrance Profile: tert-Butyl Group Imparts Distinct Reactivity and Stability Compared to Linear Alkyl Esters

The tert-butyl group in tert-butyl cinnamate introduces significant steric hindrance around the ester carbonyl, which fundamentally alters its reactivity profile compared to less hindered cinnamate esters such as methyl, ethyl, or n-butyl cinnamates. This steric bulk is known to reduce the rate of hydrolysis and nucleophilic attack at the ester carbonyl, enhancing the compound's stability under certain reaction conditions [1]. While direct comparative kinetic data for tert-butyl cinnamate hydrolysis versus other cinnamates is not available in the provided sources, the general principle that tert-butyl esters are more resistant to base-catalyzed hydrolysis than primary or secondary alkyl esters is well-established in organic chemistry [2]. Furthermore, the steric hindrance can influence the compound's interaction with biological targets, as noted in the literature on cinnamate esters, where the size and shape of the ester group are critical for binding and activity [3]. This class-level inference positions tert-butyl cinnamate as a more robust and selective intermediate in synthetic sequences where ester stability is paramount.

Steric Effects Reactivity Ester Hydrolysis

Optimal Procurement and Application Scenarios for tert-Butyl (E)-3-phenylprop-2-enoate Based on Quantitative Evidence


Asymmetric Synthesis of Complex Bioactive Molecules (e.g., Taxol Side Chain)

Based on the demonstrated 60% yield over four steps in the asymmetric synthesis of the taxol C-13 side chain, tert-butyl (E)-3-phenylprop-2-enoate is the preferred starting material for researchers aiming to construct complex chiral β-amino acid derivatives via conjugate addition strategies [1]. The high diastereoselectivity observed in tandem lithium amide conjugate addition–electrophilic hydroxylation reactions makes this compound indispensable for achieving precise stereochemical control in the synthesis of pharmaceuticals and natural products. Procurement should prioritize high-purity material (≥98%) to ensure reproducibility in these stereoselective transformations, as impurities could significantly impact diastereomeric ratios and overall yields.

Development of Antifungal Agents with Enhanced Potency

The quantitative MIC data showing that butyl cinnamate (626.62 μM) exhibits superior antifungal activity compared to closely related cinnamate esters (MICs of 672.83 μM and 726.36 μM) positions tert-butyl (E)-3-phenylprop-2-enoate as a key scaffold for medicinal chemistry programs targeting fungal infections [2]. The demonstrated fungicidal activity (MFC/MIC ≤ 4) and interaction with ergosterol in the fungal plasma membrane further support its utility as a lead compound [3]. Researchers focused on antifungal drug discovery should consider tert-butyl cinnamate over other cinnamate esters to maximize potency and explore structure-activity relationships related to the steric and lipophilic effects of the tert-butyl group.

Advanced Photoresist Formulations for Microelectronics

As evidenced by US Patent 6,312,870 B1, polymers derived from tert-butyl cinnamate are specifically claimed to improve the resolution and shape of photoresist patterns in lithographic processes [4]. This application scenario is particularly relevant for materials scientists and process engineers in the semiconductor industry who require high-fidelity patterning for advanced node fabrication. When procuring tert-butyl (E)-3-phenylprop-2-enoate for photoresist development, it is critical to specify a grade suitable for polymerization (e.g., low metal content, high purity) to avoid contaminants that could degrade resist performance or introduce defects during exposure and development.

Polymer Science: Rational Copolymer Design with Styrene

The finding that polar effects, not steric effects, control the reactivity of tert-butyl cinnamate in copolymerization with styrene provides a rational basis for designing copolymers with predictable properties [5]. Polymer chemists seeking to incorporate cinnamate units into styrenic copolymers should select tert-butyl cinnamate over phenyl or alkyl cinnamates when electronic tuning (rather than steric bulk) is the primary design parameter. This evidence-based selection can lead to copolymers with tailored thermal, mechanical, or optical properties, as the reactivity ratios can be more accurately predicted and controlled using polar substituent constants.

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